Unique 1,3,4-Trisubstituted Scaffold Topology Distinguishes This Compound from All Isomeric Analogs with Identical Molecular Formula
Among compounds sharing the molecular formula C11H17N3O (MW 207.28), the target compound is the only trisubstituted derivative bearing N1-methyl, C3-cyclopropyl, and N4-cyclopentyl groups simultaneously. The closest isomeric analog, CAS 2199589-33-6 (1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one), carries a cyclobutylmethyl group at N1 and a methyl group at N4—an inverted and sterically distinct substitution topology . This structural divergence is non-trivial: published SAR on 3-alkyl(aryl)-4-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrates that the identity of the N4 substituent directly modulates biological activity across multiple assay systems [1]. The N4-cyclopentyl group in the target compound occupies a steric and electronic space not represented in the comparator, conferring a distinct pharmacophoric signature.
| Evidence Dimension | Substituent topology at N1, C3, and N4 positions |
|---|---|
| Target Compound Data | N1-methyl, C3-cyclopropyl, N4-cyclopentyl (three distinct cycloalkyl/alkyl groups on three different ring positions) |
| Comparator Or Baseline | CAS 2199589-33-6: N1-cyclobutylmethyl, C3-cyclopropyl, N4-methyl (cyclobutylmethyl and methyl positions inverted relative to target) |
| Quantified Difference | Non-overlapping substituent topology; zero identical substitution among N1, N4 pair between the two isomers |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data; molecular formula identity confirmed (C11H17N3O, MW 207.28) |
Why This Matters
In procurement for SAR or lead-optimization programs, the topological uniqueness of the target compound's substitution pattern means it explores chemical space not sampled by the nearest commercially available isomer, potentially revealing distinct biological profiles.
- [1] Ikizler, A.A.; Ikizler, A.; Serdar, M.; Yildirim, N. Synthesis and antitumor activities of some 4,5-dihydro-1H-1,2,4-triazol-5-ones. Acta Poloniae Pharmaceutica 1997, 54 (5), 363–370. PMID: 9584694. View Source
